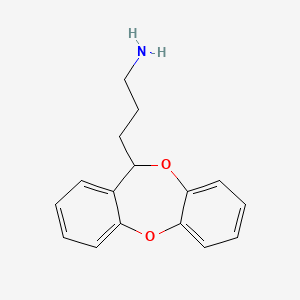
(+-)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is a chemical compound that belongs to the class of dibenzo[b,e][1,4]dioxepins These compounds are characterized by their unique tricyclic structure, which includes two benzene rings fused to a dioxepin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dioxepin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propanamine Side Chain: This step often involves nucleophilic substitution reactions where a propanamine group is introduced to the dioxepin ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Used in the production of materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,e][1,4]dioxepin: The parent compound without the propanamine side chain.
Dibenzo[b,e][1,4]dioxepin derivatives: Compounds with various functional groups attached to the dioxepin ring.
Uniqueness
(±)-11H-Dibenzo(b,e)(1,4)dioxepin-11-propanamine is unique due to its specific structure, which includes both the dioxepin ring and the propanamine side chain. This combination of features may confer unique chemical and biological properties, making it a compound of interest for further study.
Propiedades
Número CAS |
81320-32-3 |
|---|---|
Fórmula molecular |
C16H17NO2 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
3-(6H-benzo[b][1,4]benzodioxepin-6-yl)propan-1-amine |
InChI |
InChI=1S/C16H17NO2/c17-11-5-10-14-12-6-1-2-7-13(12)18-15-8-3-4-9-16(15)19-14/h1-4,6-9,14H,5,10-11,17H2 |
Clave InChI |
IWUQWGKADDZVKG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(OC3=CC=CC=C3O2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


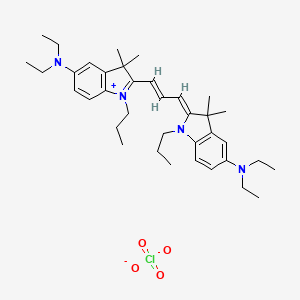
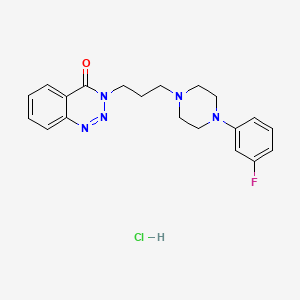
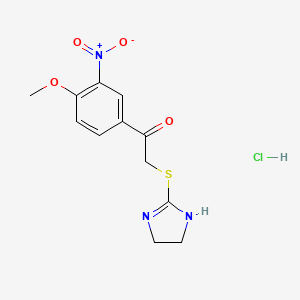

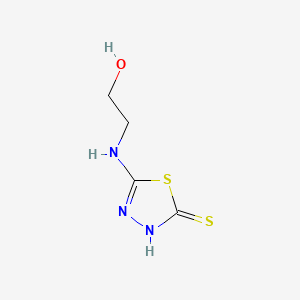
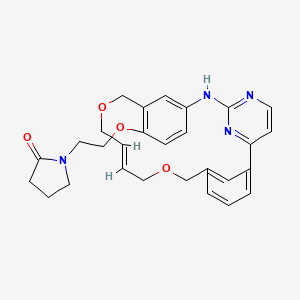

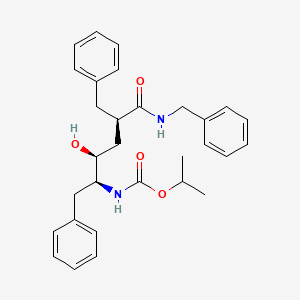
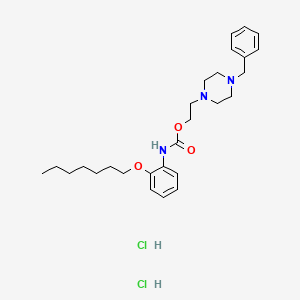


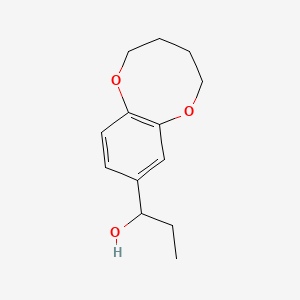
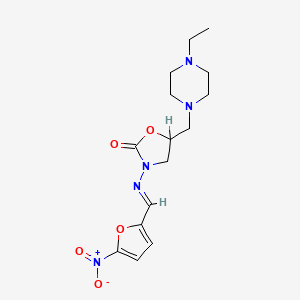
![4H-Thieno[3,4-e]-1,2,4-thiadiazine-4-acetonitrile, 2,3-dihydro-3-oxo-2-(3-pyridinylmethyl)-, 1,1-dioxide](/img/structure/B12748848.png)
